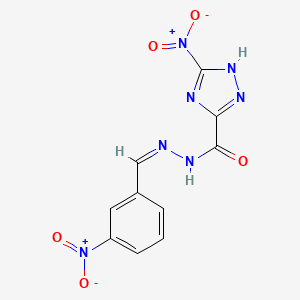![molecular formula C20H20BrClN2O4 B6078504 1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine](/img/structure/B6078504.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1,3-benzodioxol-5-ylmethyl)-4-[(4-bromo-2-chlorophenoxy)acetyl]piperazine is a chemical compound that has been synthesized for research purposes. The compound is commonly referred to as BDP and is used in scientific studies to investigate its potential as a therapeutic agent. BDP has been shown to have a range of biochemical and physiological effects, making it an important area of research in the field of pharmacology.
作用機序
The exact mechanism of action of BDP is not fully understood, but it is believed to work by modulating various signaling pathways in the body. BDP has been shown to interact with a range of receptors, including serotonin and dopamine receptors, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
BDP has a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. BDP has been shown to reduce inflammation in various tissues, including the brain, and to protect against oxidative stress. BDP has also been shown to have neuroprotective effects, protecting against damage to neurons and promoting neuronal survival.
実験室実験の利点と制限
BDP has several advantages for use in laboratory experiments. It is relatively easy to synthesize and purify, and it has a range of effects that make it useful for investigating various disease pathways. However, there are also limitations to using BDP in experiments. Its mechanism of action is not fully understood, and there may be unknown side effects or interactions with other compounds.
将来の方向性
There are several potential future directions for research on BDP. One area of interest is investigating its potential as a treatment for various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Researchers may also investigate the use of BDP in combination with other compounds to enhance its therapeutic effects. Additionally, further research may be needed to fully understand the mechanism of action of BDP and to identify any potential side effects or limitations of its use in therapeutic applications.
合成法
BDP can be synthesized using a range of methods, including the reaction of 1-(1,3-benzodioxol-5-ylmethyl)piperazine with 4-(2-bromo-4-chlorophenoxy)acetic acid in the presence of a coupling agent. The resulting compound is then purified using various techniques, including column chromatography and recrystallization.
科学的研究の応用
BDP has been the subject of numerous scientific studies, with researchers investigating its potential as a therapeutic agent. Studies have shown that BDP has a range of effects, including anti-inflammatory, antioxidant, and neuroprotective properties. BDP has also been shown to have potential as a treatment for various diseases, including Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
特性
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-2-chlorophenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrClN2O4/c21-15-2-4-17(16(22)10-15)26-12-20(25)24-7-5-23(6-8-24)11-14-1-3-18-19(9-14)28-13-27-18/h1-4,9-10H,5-8,11-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXLWVYUVZCMBTI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)COC4=C(C=C(C=C4)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
467.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-2-(4-bromo-2-chlorophenoxy)ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4,5,6,7,8,9,10,11,12,13-decahydrocyclododeca[b]thiophene-3-carboxamide](/img/structure/B6078421.png)
![5-(1,3-benzodioxol-5-yl)-N-[(1-benzyl-4-piperidinyl)methyl]-N-methyl-1,2,4-triazin-3-amine](/img/structure/B6078435.png)
![2-{[5-(ethylthio)-1,3,4-thiadiazol-2-yl]amino}-2-oxoethyl N-acetylmethioninate](/img/structure/B6078440.png)
![4-(2-chloro-6-fluorophenyl)-1,3-dimethyl-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6078443.png)
![N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methyl-N'-propylurea](/img/structure/B6078451.png)
![1-(4-fluorophenyl)-4-[(3-methyl-1-benzofuran-2-yl)carbonyl]piperazine](/img/structure/B6078459.png)
![2-(2-methoxyphenoxy)-N-[1-(3-phenylpropyl)-3-piperidinyl]acetamide](/img/structure/B6078463.png)

![5-[5-bromo-3-methoxy-2-(2-propyn-1-yloxy)benzylidene]-2-[(2-chlorophenyl)amino]-1,3-thiazol-4(5H)-one](/img/structure/B6078471.png)
![7-(2-phenylethyl)-2-(3-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6078478.png)
![N-[1-(2-fluorobenzyl)-3-piperidinyl]-N,2,4-trimethyl-1,3-thiazole-5-carboxamide](/img/structure/B6078486.png)
![7-(2-fluorophenyl)-N-(4-methoxyphenyl)-5-methyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B6078502.png)

![methyl 2-[({[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amino}carbonothioyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B6078512.png)